
Vebicorvir
Übersicht
Beschreibung
Vebicorvir ist ein Core-Protein-Inhibitor der ersten Generation gegen das Hepatitis-B-Virus (HBV). Es ist eine Prüfsubstanz, die zur Behandlung chronischer Hepatitis-B-Virusinfektionen entwickelt wurde, indem sie in mehrere Aspekte der HBV-Replikation eingreift . This compound ist bekannt für seine potente antivirale Aktivität und wird oral verabreicht .
Biochemische Analyse
Biochemical Properties
Vebicorvir interferes with multiple aspects of HBV replication . It interacts with the HBV core protein, a crucial enzyme in the life cycle of the virus . This interaction disrupts the normal function of the enzyme, leading to deeper reductions in HBV DNA and RNA .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly those infected with HBV . It influences cell function by reducing HBV DNA and RNA, leading to a more rapid normalization of alanine aminotransferase (ALT), an enzyme that plays a key role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HBV core protein . This binding inhibits the normal function of the enzyme, disrupting the replication of the virus. As a result, there is a reduction in HBV DNA and RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain its effects over time . It continues to suppress HBV replication, demonstrating its stability and long-term effects on cellular function .
Metabolic Pathways
Given its role as an inhibitor of the HBV core protein, it is likely that it interacts with enzymes and cofactors involved in the life cycle of the virus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vebicorvir umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound durch eine Reihe von chemischen Reaktionen synthetisiert wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt den Good Manufacturing Practices (GMP), um die Reinheit und Qualität der Verbindung zu gewährleisten. Der Produktionsprozess umfasst die großtechnische Synthese, Reinigung und Formulierung der Verbindung in ihre endgültige Darreichungsform. Die spezifischen Details der industriellen Produktionsverfahren sind nicht öffentlich zugänglich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Vebicorvir durchläuft mehrere Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und Aktivität verändern können.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten und die Wirksamkeit der Verbindung möglicherweise beeinflussen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen, wie Temperatur und pH-Wert, werden optimiert, um die gewünschten chemischen Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von this compound produzieren, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben können .
Wissenschaftliche Forschungsanwendungen
Phase II Studies
-
Combination with NrtIs :
- In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .
-
Long-Term Efficacy :
- A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .
-
Additive Effects with Entecavir :
- Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .
Safety Profile
Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .
Implications for Future Research
The findings from these clinical trials highlight several critical insights regarding the application of this compound:
- Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.
- Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .
Summary Table of Clinical Trials Involving this compound
Trial Name | Phase | Patient Population | Key Findings | Clinical Trial Number |
---|---|---|---|---|
VBR + NrtI Study | II | Virologically suppressed patients | Enhanced viral suppression; favorable safety profile | NCT03576066 |
Long-Term Study | II | Patients on NrtIs | Continued suppression during treatment; rebound post-treatment | NCT03780543 |
VBR + Entecavir | II | Treatment-naïve patients | Greater reduction in HBV DNA compared to entecavir alone | NCT03577171 |
Wirkmechanismus
Vebicorvir exerts its effects by inhibiting the HBV core protein, which is essential for viral replication. The compound interferes with multiple steps in the HBV replication cycle, including the encapsidation of pregenomic RNA and the formation of covalently closed circular DNA (cccDNA) . By targeting these critical steps, this compound effectively reduces viral replication and the production of viral particles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere Verbindungen sind Vebicorvir in Bezug auf ihren Wirkmechanismus und ihre therapeutischen Anwendungen ähnlich. Dazu gehören:
JNJ-6379: Ein weiterer HBV-Core-Protein-Inhibitor mit ähnlicher antiviraler Aktivität.
Selgantolimod: Ein Toll-like-Rezeptor-8-Agonist, der in Kombination mit Core-Protein-Inhibitoren zur Steigerung der antiviralen Aktivität eingesetzt wird.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner potenten und selektiven Hemmung des HBV-Core-Proteins, die es ihm ermöglicht, in mehrere Aspekte der HBV-Replikation einzugreifen. Seine Fähigkeit, sowohl die HBV-DNA- als auch die prägenomische RNA-Spiegel zu senken, macht es zu einem vielversprechenden Kandidaten für Kombinationstherapien, die darauf abzielen, eine funktionelle Heilung für chronische Hepatitis B zu erreichen .
Biologische Aktivität
Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.
This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:
- Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.
- Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.
- DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.
These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .
Efficacy Studies
-
Phase II Trials :
- In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .
- The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .
-
Long-Term Extension Study :
- A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .
- Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .
Safety Profile
The safety profile of this compound has been favorable across multiple studies:
- Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .
- Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .
Data Summary
Case Studies
In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:
- Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.
- Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.
Future Directions
The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .
Eigenschaften
IUPAC Name |
6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVBJYMZKEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090064-66-5 | |
Record name | Vebicorvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBICORVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.